Cas no 1176633-06-9 (Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-)
Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Chemical and Physical Properties
Names and Identifiers
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- N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
- (R)-N-(4-(2-Chloro-1-hydroxyethyl)phenyl)-N-ethylmethanesulfonamide
- Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-
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- Inchi: 1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m0/s1
- InChI Key: OWAZSCSWBPQHMU-NSHDSACASA-N
- SMILES: ClC[C@@H](C1C=CC(=CC=1)N(CC)S(C)(=O)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 320
- XLogP3: 1.2
- Topological Polar Surface Area: 66
Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87736-0.05g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 0.05g |
$1851.0 | 2023-02-11 | ||
| Enamine | EN300-87736-0.1g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 0.1g |
$1939.0 | 2023-02-11 | ||
| Enamine | EN300-87736-0.25g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 0.25g |
$2027.0 | 2023-02-11 | ||
| Enamine | EN300-87736-0.5g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 0.5g |
$2115.0 | 2023-02-11 | ||
| Enamine | EN300-87736-1.0g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 1.0g |
$2203.0 | 2023-02-11 | ||
| Enamine | EN300-87736-2.5g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 2.5g |
$4319.0 | 2023-02-11 | ||
| Enamine | EN300-87736-5.0g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 5.0g |
$6390.0 | 2023-02-11 | ||
| Enamine | EN300-87736-10.0g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 10.0g |
$9474.0 | 2023-02-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01121825-1g |
N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide |
1176633-06-9 | 95% | 1g |
¥4305.0 | 2023-04-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374398-25mg |
(R)-N-(4-(2-Chloro-1-hydroxyethyl)phenyl)-N-ethylmethanesulfonamide |
1176633-06-9 | 95% | 25mg |
¥23515.00 | 2024-08-09 |
Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-
Comprehensive Analysis of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9)
In the realm of pharmaceutical and chemical research, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to the class of sulfonamide derivatives, which are widely studied for their bioactive characteristics. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and potential therapeutic benefits.
The molecular structure of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- features a chiral center at the (1R)-2-chloro-1-hydroxyethyl moiety, which is critical for its stereospecific interactions in biological systems. This specificity makes it a valuable candidate for drug development, particularly in targeting enzymes or receptors that exhibit enantioselectivity. The presence of the N-ethyl and methanesulfonamide groups further enhances its solubility and bioavailability, key factors in modern drug design.
Recent trends in pharmaceutical research highlight a growing demand for chiral sulfonamides, driven by their versatility in treating various conditions. For instance, compounds like Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- are being explored for their potential in central nervous system (CNS) disorders and inflammatory diseases. These areas align with current user searches on platforms like Google and PubMed, where queries such as "sulfonamide-based CNS drugs" or "chiral compounds in inflammation" are prevalent.
From a synthetic chemistry perspective, the preparation of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- involves multi-step organic reactions, including Friedel-Crafts acylation and stereoselective reduction. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's technical complexity and industrial relevance. Optimizing these processes is a hot topic, as it directly impacts the scalability and cost-effectiveness of production.
In addition to its pharmaceutical potential, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- is also of interest in material science. Its sulfonamide group can participate in hydrogen bonding, making it a candidate for designing advanced polymers or coatings. This interdisciplinary appeal underscores the compound's versatility and aligns with broader scientific trends toward multifunctional molecules.
Safety and environmental considerations are paramount when handling Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-. While it is not classified as a hazardous material, proper laboratory practices, such as using personal protective equipment (PPE) and ensuring adequate ventilation, are recommended. These precautions resonate with the increasing public and regulatory focus on green chemistry and sustainable research practices.
In conclusion, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9) represents a compelling subject of study due to its structural uniqueness and broad applicability. Whether in drug discovery, material science, or synthetic chemistry, this compound continues to inspire innovation and research. For those seeking deeper insights, exploring peer-reviewed journals or patent databases will yield valuable information on its latest advancements.
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